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Introduction to Protein Lactylation
Protein lactylation is a recently discovered post-translational modification (PTM) where a lactyl

group, derived from lactate, is covalently attached to a lysine residue.[1][2] This modification

has emerged as a crucial link between cellular metabolism and the regulation of gene

expression and other cellular processes.[1][2] Elevated glycolysis, a hallmark of many diseases

including cancer, leads to increased lactate production, which in turn can drive protein

lactylation.[3] This modification has been implicated in a variety of physiological and

pathological processes, including macrophage polarization, immune response, tumorigenesis,

and neurological diseases, making it a significant area of interest for both basic research and

therapeutic development.[1][4][5]

Mass spectrometry-based proteomics has become an indispensable tool for the systematic

identification and quantification of lactylation sites.[1][2] This document provides detailed

application notes and protocols for researchers, scientists, and drug development professionals

to effectively utilize this powerful technology to study protein lactylation.
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The following tables summarize quantitative data from several global lactylation profiling

studies, showcasing the number of identified lactylation sites and proteins in different biological

contexts.

Table 1: Summary of Identified Lactylation Sites and Proteins in Human Tissues and Cells

Biological Sample
Number of
Identified
Lactylation Sites

Number of
Identified
Lactylated Proteins

Reference

Human Lungs 724 451 [6]

Human Hippocampi 2579 853 [4]

Prostate Cancer Cells

(PC-3M)
681 379 [7][8]

Triple-Negative Breast

Cancer (TNBC)
58 48 [9]

Oral Squamous Cell

Carcinoma (OSCC)
2765 1033 [10]

Lung Adenocarcinoma

Cells (A549)
3110 1220 [11]

Liver Cancer Stem

Cells
766 (altered) 466 (altered) [12]

Table 2: Examples of Differentially Lactylated Proteins in Disease
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Protein
Lactylation
Site

Disease
Context

Regulation Reference

Histone H4 K12
Triple-Negative

Breast Cancer
Upregulated [9]

Aldolase A

(ALDOA)
K230/K322

Liver Cancer

Stem Cells
Upregulated [12]

Chromobox 3

(CBX3)
K10

Gastrointestinal

Cancers
Upregulated [13]

DEXH-Box

Helicase 9

(DHX9)

K146
Oral Squamous

Cell Carcinoma
Upregulated [10]

Experimental Protocols
This section provides a detailed, step-by-step methodology for the identification and

quantification of lactylation sites using mass spectrometry.

Sample Preparation
Proper sample preparation is critical to preserve the low-abundance lactylation modification.

Cell Culture and Treatment: Culture cells under desired conditions (e.g., with or without

lactate treatment, hypoxia).

Cell Lysis:

Wash cells with ice-cold PBS.

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

Scrape adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.

Maintain constant agitation for 30 minutes at 4°C.

Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration using a standard method like the

BCA assay.

Protein Digestion
Reduction and Alkylation:

Reduce the protein disulfide bonds by adding dithiothreitol (DTT) to a final concentration of

10 mM and incubating at 56°C for 30 minutes.

Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration

of 20 mM and incubating in the dark at room temperature for 30 minutes.

Digestion:

Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to

reduce the denaturant concentration.

Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

Incubate overnight at 37°C.

Peptide Desalting:

Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.

Elute the peptides with a solution containing acetonitrile and 0.1% TFA.

Dry the eluted peptides in a vacuum centrifuge.

Enrichment of Lactylated Peptides
Due to the low stoichiometry of lactylation, enrichment of lactylated peptides is a crucial step.[5]

Antibody-Bead Conjugation (if not pre-conjugated):
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Conjugate a pan anti-lactyllysine antibody to protein A/G agarose or magnetic beads.

Immunoprecipitation (IP):

Resuspend the dried peptides in an IP buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM

EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).

Add the antibody-conjugated beads to the peptide solution.

Incubate overnight at 4°C with gentle rotation.

Washing:

Pellet the beads by centrifugation.

Wash the beads multiple times with IP buffer and then with water to remove non-

specifically bound peptides.

Elution:

Elute the enriched lactylated peptides from the beads using an acidic solution (e.g., 0.1%

TFA).

LC-MS/MS Analysis
The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Liquid Chromatography (LC):

Load the peptide sample onto a reversed-phase analytical column.

Separate the peptides using a gradient of increasing acetonitrile concentration.

Mass Spectrometry (MS):

Instrumentation: High-resolution mass spectrometers such as Orbitrap Exploris, Fusion

Lumos, or Q Exactive series are recommended.[14]
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Acquisition Mode: Data-Dependent Acquisition (DDA) is commonly used for discovery

proteomics.

MS1 Scan Parameters:

Resolution: ≥ 60,000

m/z range: 350–1500

MS2 Scan (Tandem MS) Parameters:

Resolution: ≥ 15,000

Collision Energy: Normalized Collision Energy (NCE) of ~27%

Dynamic Exclusion: Enable to avoid repeated fragmentation of the same peptide.

Data Analysis
Database Search:

Use a search engine like MaxQuant, Proteome Discoverer, or MSFragger to identify

peptides and proteins from the raw MS data.[14][15]

Specify the appropriate protein sequence database (e.g., Swiss-Prot).

Set the following search parameters:

Enzyme: Trypsin

Fixed Modification: Carbamidomethyl (C)

Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and Lactylation (K)

(+72.021 Da).[2][14]

Lactylation Site Localization: The software will determine the probability of lactylation at

specific lysine residues.

Label-Free Quantification (LFQ):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.mtoz-biolabs.com/how-to-detect-histone-lactylation-modifications-using-high-resolution-mass-spectrometry.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11999609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11236606/
https://www.mtoz-biolabs.com/how-to-detect-histone-lactylation-modifications-using-high-resolution-mass-spectrometry.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If performing quantitative analysis, enable the LFQ option in the software (e.g., MaxLFQ in

MaxQuant).

The software will calculate the relative abundance of lactylated peptides across different

samples based on their precursor ion intensities.

Bioinformatics Analysis:

Functional Annotation: Use tools like DAVID or Panther for Gene Ontology (GO) and

pathway enrichment analysis (e.g., KEGG pathways) of the identified lactylated proteins.

Motif Analysis: Identify consensus sequence motifs around the lactylation sites using tools

like MoMo.

Protein-Protein Interaction (PPI) Networks: Use databases like STRING to visualize the

interaction networks of the lactylated proteins.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for mass spectrometry-based identification of lactylation sites.
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Caption: Lactate-driven histone lactylation and its impact on gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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